molecular formula C10H18N4O6 B6351480 (2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside CAS No. 593252-73-4

(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside

Cat. No.: B6351480
CAS No.: 593252-73-4
M. Wt: 290.27 g/mol
InChI Key: DHQJPCIPZHPDSL-IGORNWKESA-N
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Description

(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside is a compound that belongs to the class of azido sugars Azido sugars are known for their versatility in chemical biology and medicinal chemistry due to their ability to participate in click chemistry reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloroethyl-2-acetamido-alpha-D-glucopyranoside with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . This reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azido group.

Industrial Production Methods

Industrial production of (2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.

    Reducing Agents: Such as hydrogen sulfide or phosphines, used to convert the azido group to an amine.

    Solvents: Dimethylformamide (DMF) and other polar aprotic solvents are commonly used.

Major Products

    Triazoles: Formed through click chemistry reactions.

    Amines: Formed through the reduction of the azido group.

Scientific Research Applications

(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside primarily involves its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole linkages with alkynes in the presence of a copper catalyst. This property makes it useful for bioconjugation and the synthesis of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside is unique due to its glucopyranoside backbone, which imparts specific biological properties and makes it suitable for applications in bioconjugation and drug delivery. Its ability to participate in click chemistry reactions with high efficiency and specificity further distinguishes it from other azido compounds.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8-,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQJPCIPZHPDSL-IGORNWKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCN=[N+]=[N-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593252-73-4
Record name 593252-73-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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